REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[Cl-].[OH-].[Na+].O1C[CH2:14][CH2:13][CH2:12]1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH2:14]([O:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:7])[C:13]#[CH:12] |f:2.3,5.6|
|
Name
|
|
Quantity
|
65.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCO)O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.69 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |